Microspinosamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

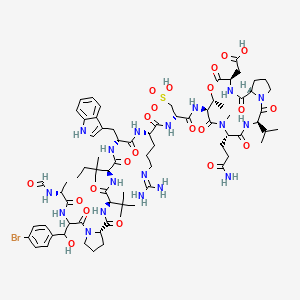

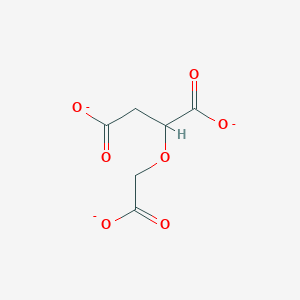

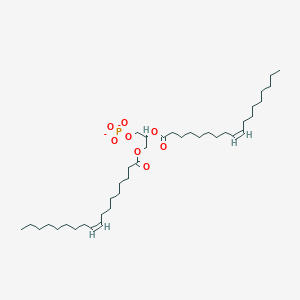

Microspinosamide is a cyclodepsipeptide isolated from the marine sponge Sidonops microspinosa and has been shown to exhibit anti-HIV-1 activity. It has a role as a metabolite and an anti-HIV-1 agent. It is a cyclodepsipeptide and an organosulfonic acid.

Scientific Research Applications

Applications in Dried Blood Spot (DBS) Analysis

Microspinosamide's application in dried blood spots (DBS) is significant, particularly in clinical and laboratory settings. The adoption of DBS analyses is strengthened due to its capacity to measure a wide range of biomarkers, including genes, transcripts, proteins, and metabolites. The strengths of DBS, such as the elimination of phlebotomy and the need for refrigeration, have expanded biosampling opportunities to hard-to-reach and vulnerable populations. However, it's important to note that the nontraditional nature of DBS samples often requires conversion of measurements to plasma or serum values, which might limit adoption in the short term. Despite this, technological advancements are expected to continue minimizing constraints around DBS adoption (Freeman et al., 2018).

Phytoremediation Research

Research involving microspinosamide has contributed significantly to the field of phytoremediation, particularly concerning heavy metal pollution. The interdisciplinary nature of this research and the rapid increase in subject categories related to engineering applications underscore the importance of microspinosamide in addressing environmental issues. Key research hotspots include soil, hyperaccumulators, enrichment mechanisms/processes, and enhancement technology, with wastewater, field crops, genetically engineered microbes/plants, and agromining emerging as primary research trends. This highlights the versatile applications of microspinosamide in environmental science and engineering (Li, Ji, & Luo, 2019).

Metabolic Phenotyping and Microsamples

Microspinosamide plays a role in the field of metabolic phenotyping, particularly concerning the use of microsamples in pre-clinical, clinical, and research settings. Microsamples, which can be self-administered, offer an alternative to traditional venepuncture, overcoming obstacles such as accessibility for individuals in rural and remote areas, the unamenable nature of frequent sampling in longitudinal research, and sample collection difficulty in the young and elderly. Despite the infancy of microsample application in metabolic phenotyping, advancements in commercially available microsampling devices are expected to overcome common barriers like volumetric inaccuracies and the ‘haematocrit effect’ in dried blood spot microsampling (Roberts et al., 2022).

properties

Product Name |

Microspinosamide |

|---|---|

Molecular Formula |

C75H109BrN18O22S |

Molecular Weight |

1726.7 g/mol |

IUPAC Name |

2-[(3R,6S,9S,10R,13R,16S)-6-(3-amino-3-oxopropyl)-9-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[3-(4-bromophenyl)-2-[[(2R)-2-formamidopropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3,3-dimethylbutanoyl]amino]-3,3-dimethylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfopropanoyl]amino]-7,10-dimethyl-2,5,8,12,15-pentaoxo-3-propan-2-yl-11-oxa-1,4,7,14-tetrazabicyclo[14.3.0]nonadecan-13-yl]acetic acid |

InChI |

InChI=1S/C75H109BrN18O22S/c1-12-75(9,10)59(91-67(107)58(74(6,7)8)90-66(106)51-22-17-31-94(51)71(111)56(89-60(100)38(4)82-36-95)57(99)40-23-25-42(76)26-24-40)68(108)84-46(32-41-34-81-44-19-14-13-18-43(41)44)62(102)83-45(20-15-29-80-73(78)79)61(101)86-48(35-117(113,114)115)63(103)88-55-39(5)116-72(112)47(33-53(97)98)85-65(105)50-21-16-30-93(50)70(110)54(37(2)3)87-64(104)49(27-28-52(77)96)92(11)69(55)109/h13-14,18-19,23-26,34,36-39,45-51,54-59,81,99H,12,15-17,20-22,27-33,35H2,1-11H3,(H2,77,96)(H,82,95)(H,83,102)(H,84,108)(H,85,105)(H,86,101)(H,87,104)(H,88,103)(H,89,100)(H,90,106)(H,91,107)(H,97,98)(H4,78,79,80)(H,113,114,115)/t38-,39-,45+,46-,47-,48-,49+,50+,51+,54-,55+,56?,57?,58+,59-/m1/s1 |

InChI Key |

GUGALNGMVNRENE-DPOFQXJLSA-N |

Isomeric SMILES |

CCC(C)(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@H](CS(=O)(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@H](NC(=O)[C@@H]4CCCN4C(=O)[C@H](NC(=O)[C@@H](N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@@H]5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)[C@@H](C)NC=O |

Canonical SMILES |

CCC(C)(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS(=O)(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C4CCCN4C(=O)C(NC(=O)C(N(C3=O)C)CCC(=O)N)C(C)C)CC(=O)O)C)NC(=O)C(C(C)(C)C)NC(=O)C5CCCN5C(=O)C(C(C6=CC=C(C=C6)Br)O)NC(=O)C(C)NC=O |

synonyms |

micro-spinosamide microspinosamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

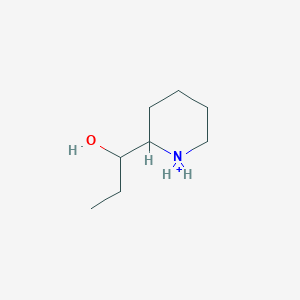

![(2S)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)acetohydrazide](/img/structure/B1264529.png)

![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)

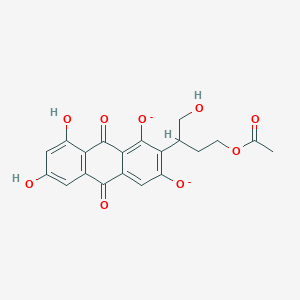

![7-[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B1264547.png)

![(15R)-10,10-dimethyl-13-[(2-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264548.png)